1,3-Dioxolane-2-propanol
Overview
Description
1,3-Dioxolane-2-propanol is an organic compound belonging to the class of dioxolanes. It is characterized by a five-membered ring containing two oxygen atoms and a hydroxyl group attached to the propanol chain. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane-2-propanol can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) for in situ acetal exchange .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and trialkyl orthoformate in absolute alcohol has been reported to yield high amounts of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane-2-propanol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reacting with nucleophiles like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium reagents in dry THF (tetrahydrofuran) or Grignard reagents in ether.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxolane-2-propanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-dioxolane-2-propanol exerts its effects involves its ability to form stable cyclic acetals and ketals with carbonyl compounds . This stability is due to the formation of a five-membered ring, which is less strained compared to other cyclic structures. The compound can also act as a solvent, facilitating various chemical reactions by stabilizing intermediates and transition states .
Comparison with Similar Compounds
1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane, known for its use as a solvent and in the synthesis of pharmaceuticals.
Tetrahydrofuran (THF): A five-membered ring ether, widely used as a solvent in organic synthesis.
1,2-Dioxolane: An isomer of 1,3-dioxolane, often used in polymer chemistry.
Uniqueness: 1,3-Dioxolane-2-propanol is unique due to its combination of a dioxolane ring and a hydroxyl group, which imparts both stability and reactivity. This makes it particularly useful in applications requiring both solvent properties and chemical reactivity .
Biological Activity
1,3-Dioxolane-2-propanol is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in pharmaceuticals and biochemistry.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of formaldehyde with ethylene glycol or related compounds. This process can be catalyzed by acids or bases to facilitate the formation of the dioxolane ring structure. The compound can also be derived from more complex organic syntheses involving various protective groups and functional transformations.
Biological Activities
1,3-Dioxolane derivatives have been reported to exhibit a wide range of biological activities, including:
- Antibacterial Activity : Certain 1,3-dioxolane derivatives demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, compounds synthesized in recent studies showed minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus .
- Antifungal Activity : These compounds also exhibit antifungal properties, particularly against Candida albicans, with several derivatives showing promising results in inhibiting fungal growth .
- Antineoplastic Activity : Some studies indicate potential anticancer properties of 1,3-dioxolane derivatives. The structural modifications on the dioxolane ring can enhance their efficacy against cancer cells .
- Antiviral Properties : Research has suggested that certain 1,3-dioxolanes may possess antiviral activity, although specific mechanisms and efficacy require further investigation .
Case Study 1: Antibacterial Activity Evaluation
A study synthesized various chiral and racemic 1,3-dioxolanes and evaluated their antibacterial activities. The results indicated that compounds with ether or ester groups at positions 3 and 4 showed significant bacterial inhibition. Notably, compound 4 exhibited perfect activity against E. faecalis with an MIC of 625 µg/mL .
Compound | Structure | MIC (µg/mL) | Activity |
---|---|---|---|
4 | Chiral | 625 | Excellent against E. faecalis |
6 | Racemic | 1250 | Good against S. aureus |
8 | Racemic | - | No activity against E. coli |
Case Study 2: Antifungal Screening
In another study focusing on antifungal activities, several new derivatives were tested against Candida albicans. The majority of the synthesized compounds exhibited significant antifungal activity, except for one derivative which showed no effect .
The biological activity of 1,3-dioxolanes is thought to be influenced by their ability to interact with cellular targets such as enzymes or receptors. The presence of various substituents on the dioxolane ring can modulate these interactions, enhancing or diminishing biological effects.
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-3-1-2-6-8-4-5-9-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTATNSTZBXLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005853 | |
Record name | 3-(1,3-Dioxolan-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85391-14-6 | |
Record name | 1,3-Dioxolane-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85391-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1,3-Dioxolan-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dioxolane-2-propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DIOXOLANE-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LH9DR522U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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